

# Technical Monograph: 2-Chloro-3,5-dimethylbenzaldehyde (CAS 125340-12-7)

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## Compound of Interest

Compound Name:	2-Chloro-3,5-dimethylbenzaldehyde
CAS No.:	125340-12-7
Cat. No.:	B1602165

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Strategic Pharmacophore & Synthetic Intermediate in Drug Discovery

## Part 1: Executive Summary & Chemical Identity

**2-Chloro-3,5-dimethylbenzaldehyde** (CAS 125340-12-7) is a specialized aromatic aldehyde serving as a critical building block in the synthesis of complex heterocyclic pharmaceutical agents. Unlike generic reagents, this compound offers a unique substitution pattern—a chlorine atom at the ortho position combined with two methyl groups. This configuration provides steric bulk and lipophilic modulation, exploiting the "Magic Chloro" effect to enhance the metabolic stability and potency of downstream drug candidates, particularly in antiviral (HEPT analogs) and oncology (ALDH inhibitors) pipelines.

## Chemical Identity Table

Property	Specification
CAS Number	125340-12-7
IUPAC Name	2-Chloro-3,5-dimethylbenzaldehyde
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO
Molecular Weight	168.62 g/mol
SMILES	<chem>CC1=CC(C)=C(Cl)C(C=O)=C1</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Chloroform, Methanol, Dichloromethane
Storage	2–8°C (Inert atmosphere recommended to prevent oxidation)

## Part 2: Physicochemical Properties & Stability

Understanding the physical behavior of CAS 125340-12-7 is prerequisite for reproducible synthesis.

- **Lipophilicity & Bioavailability:** The presence of the chlorine atom significantly increases the logP compared to the non-halogenated parent. This allows derived pharmacophores to penetrate lipid bilayers more effectively, a crucial trait for CNS-targeting drugs.
- **Reactivity Profile:**
  - **Electrophilicity:** The aldehyde carbonyl is activated by the electron-withdrawing chlorine at the ortho position, making it highly reactive toward nucleophiles (amines, active methylenes).
  - **Oxidation Sensitivity:** Like most benzaldehydes, it is prone to autoxidation to 2-chloro-3,5-dimethylbenzoic acid upon air exposure. Storage under nitrogen or argon is mandatory for maintaining high purity (>98%).

## Part 3: Synthesis & Manufacturing Pathways

High-purity synthesis of CAS 125340-12-7 typically follows two primary routes. The choice depends on scale and available starting materials.[1]

## Route A: Selective Oxidation (Laboratory Scale)

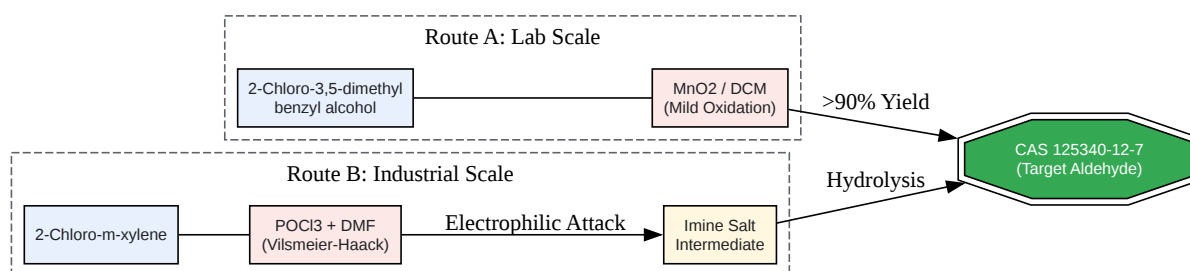
This method is preferred for research due to mild conditions and high functional group tolerance.

- Precursor: (2-Chloro-3,5-dimethylphenyl)methanol.
- Reagent: Activated Manganese Dioxide ( $\text{MnO}_2$ ) or Pyridinium Chlorochromate (PCC).
- Mechanism: Selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1]

## Route B: Vilsmeier-Haack Formylation (Industrial Scale)

- Precursor: 2-Chloro-1,3-dimethylbenzene (2-Chloro-m-xylene).
- Reagents: Phosphorus Oxychloride ( $\text{POCl}_3$ ) + Dimethylformamide (DMF).
- Mechanism: Electrophilic aromatic substitution.[1] The directing effects of the methyl groups and the chlorine atom favor formylation at the open ortho position relative to the methyls, though isomer separation may be required.

## Visualization: Synthesis Workflow



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Figure 1: Dual synthetic pathways for CAS 125340-12-7, highlighting laboratory vs. industrial strategies.

## Part 4: Pharmacology & Applications in Drug Discovery

This molecule is not a drug itself but a "privileged scaffold" generator. Its structural features enable the synthesis of diverse bioactive libraries.

### Antiviral Agents (HEPT Analogs)

Substituted benzaldehydes are key intermediates in synthesizing HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs, which are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment.

- Role: The 2-chloro-3,5-dimethylphenyl moiety mimics the hydrophobic pocket binding domain of the viral reverse transcriptase enzyme. The chlorine atom fills a specific hydrophobic cleft, increasing binding affinity (IC<sub>50</sub> reduction).

### ALDH1A3 Inhibitors (Oncology)

Recent research identifies benzyloxybenzaldehyde derivatives as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker associated with chemotherapy resistance.

- Mechanism: Condensation of CAS 125340-12-7 with hydrazine or amine scaffolds creates inhibitors that block the catalytic activity of ALDH1A3, potentially sensitizing resistant tumors to standard treatments.

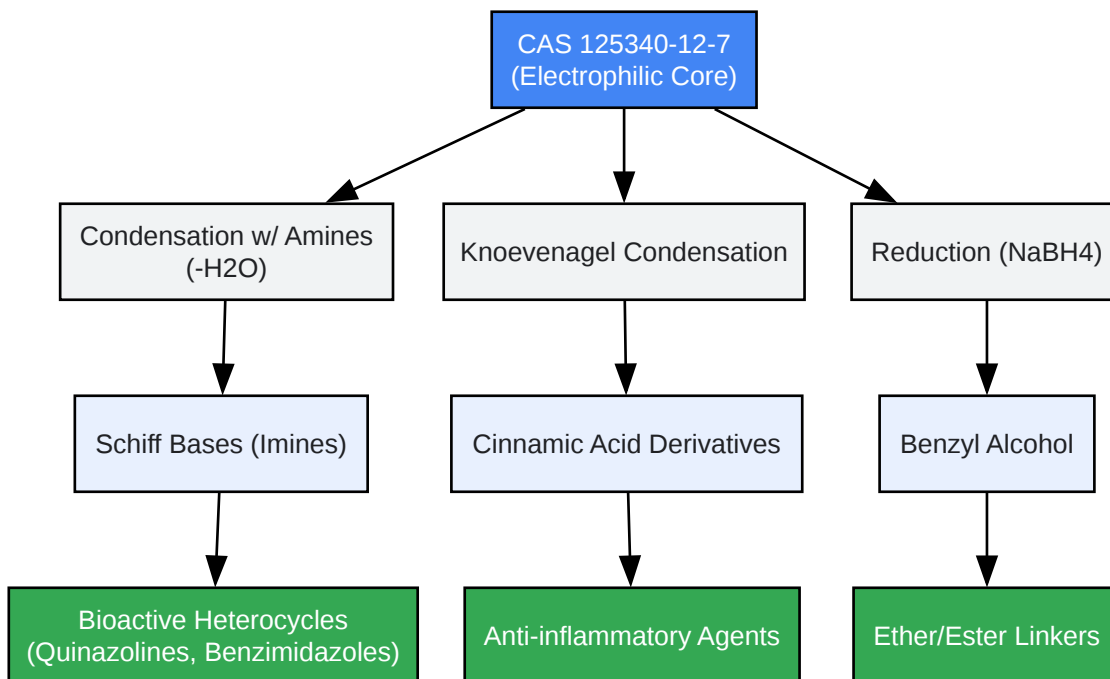
### Heterocyclic Synthesis (Schiff Bases)

The aldehyde group readily condenses with primary amines to form Schiff bases (imines), which are precursors to:

- Quinazolines: Kinase inhibitors.

- Benzimidazoles: Anthelmintic and antifungal agents.

## Visualization: Downstream Reactivity Logic



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Figure 2: Divergent synthesis pathways utilizing the aldehyde functionality for drug discovery.

## Part 5: Experimental Protocols

### Protocol 1: Standard Schiff Base Condensation

Objective: To synthesize a bioactive imine intermediate for heterocyclic library generation.

Reagents:

- CAS 125340-12-7 (1.0 eq)
- Primary Amine (e.g., Aniline derivative) (1.0 eq)
- Ethanol (anhydrous)
- Glacial Acetic Acid (Catalytic amount, 2-3 drops)

**Procedure:**

- **Dissolution:** Dissolve 1.0 mmol of CAS 125340-12-7 in 10 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add 1.0 mmol of the target primary amine.
- **Catalysis:** Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
- **Reflux:** Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
- **Isolation:** Cool the mixture to room temperature. The Schiff base often precipitates as a solid.
- **Purification:** Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

**Validation:**

- **IR Spectroscopy:** Disappearance of the C=O stretch ( $\sim 1690\text{ cm}^{-1}$ ) and appearance of the C=N stretch ( $\sim 1620\text{ cm}^{-1}$ ).
- **$^1\text{H}$  NMR:** Appearance of the azomethine proton singlet ( $-\text{CH}=\text{N}-$ ) typically around 8.3–8.8 ppm.

## Part 6: Safety & Regulatory (MSDS Highlights)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[2]
Eye Irritation	H319	Causes serious eye irritation. [2]
STOT-SE	H335	May cause respiratory irritation.[2]

Handling Precaution: Always handle in a fume hood. The compound is an irritant to mucous membranes. In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

## References

- PubChem. (n.d.). Compound Summary: **2-Chloro-3,5-dimethylbenzaldehyde**. National Center for Biotechnology Information. Retrieved from [[Link](#)]
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## Sources

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- 2. [file.medchemexpress.com \[file.medchemexpress.com\]](#)

- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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